![molecular formula C18H16N2O2S B4196752 N-cyclopropyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4196752.png)
N-cyclopropyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide
Übersicht
Beschreibung
N-cyclopropyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide, also known as CX-5461, is a small molecule inhibitor that has shown promising results in scientific research for the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is necessary for the production of ribosomal RNA. This selective inhibition leads to the activation of the p53 pathway, which in turn induces apoptosis in cancer cells.
Wirkmechanismus
N-cyclopropyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of the transcription initiation factor SL1. This leads to a reduction in ribosomal RNA production and the subsequent activation of the p53 pathway.
Biochemical and Physiological Effects:
N-cyclopropyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to induce apoptosis in cancer cells through the activation of the p53 pathway. It also has anti-tumor effects in vivo, leading to the regression of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has several advantages for lab experiments, including its selectivity for cancer cells and its ability to induce apoptosis. However, it also has limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for N-cyclopropyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide research, including the development of more potent and selective inhibitors, the investigation of its potential use in combination with other cancer treatments, and the exploration of its use in other diseases beyond cancer.
In conclusion, N-cyclopropyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide is a small molecule inhibitor that has shown promising results in scientific research for the treatment of cancer. Its selective inhibition of RNA polymerase I transcription leads to the activation of the p53 pathway and subsequent apoptosis in cancer cells. While there are advantages and limitations to its use in lab experiments, there are many future directions for its research that could lead to improved cancer treatments.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-17(19-12-7-8-12)11-20-10-14(13-4-1-2-5-15(13)20)18(22)16-6-3-9-23-16/h1-6,9-10,12H,7-8,11H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPADICGWUAQHMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.